N-(1-{N'-[(1E)-(5-NITROFURAN-2-YL)METHYLIDENE]HYDRAZINECARBONYL}ETHYL)ADAMANTANE-1-CARBOXAMIDE
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Overview
Description
N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane, furan, and hydrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide typically involves the condensation of adamantane-1-carboxylic acid with hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The key steps include:
Formation of Adamantane-1-carbohydrazide: Adamantane-1-carboxylic acid is reacted with hydrazine hydrate to form adamantane-1-carbohydrazide.
Condensation Reaction: The adamantane-1-carbohydrazide is then condensed with 5-nitrofuran-2-carbaldehyde under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be employed.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted hydrazine derivatives.
Scientific Research Applications
N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and pathways.
Mechanism of Action
The mechanism of action of N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide involves its interaction with cellular targets. The nitrofuran moiety is known to generate reactive oxygen species (ROS) upon reduction, leading to oxidative stress in cells. This oxidative stress can damage cellular components, leading to antimicrobial or anticancer effects. The adamantane moiety may enhance the compound’s stability and facilitate its interaction with hydrophobic targets.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]furan-2-carbohydrazide
- N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]thiophene-2-carbohydrazide
- N’-[(1E)-(4-Fluorophenyl)methylidene]adamantane-1-carbohydrazide
Uniqueness
N-(1-{N’-[(1E)-(5-Nitrofuran-2-yl)methylidene]hydrazinecarbonyl}ethyl)adamantane-1-carboxamide is unique due to the presence of the adamantane moiety, which imparts enhanced stability and lipophilicity. This makes it distinct from other similar compounds that lack the adamantane structure.
Properties
IUPAC Name |
N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5/c1-11(17(24)22-20-10-15-2-3-16(28-15)23(26)27)21-18(25)19-7-12-4-13(8-19)6-14(5-12)9-19/h2-3,10-14H,4-9H2,1H3,(H,21,25)(H,22,24)/b20-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSOOSGCKJAFD-KEBDBYFISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(O1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(O1)[N+](=O)[O-])NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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